3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE
Description
3-(2-Fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is a fluorinated aromatic propanamide derivative characterized by a 2-fluorophenyl group at the propanamide backbone and a branched ethoxy substituent bearing methoxy and 2-methylphenyl groups. Its molecular formula is C₂₀H₂₃FNO₂, with a molecular weight of 328.41 g/mol.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-14-7-3-5-9-16(14)18(23-2)13-21-19(22)12-11-15-8-4-6-10-17(15)20/h3-10,18H,11-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCJOAMAWFIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with commercially available precursors such as 2-fluorobenzene and 2-methoxy-2-(2-methylphenyl)ethylamine. The synthesis may involve steps like halogenation, amide bond formation, and functional group protection/deprotection .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-Fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules (Table 1), focusing on substituent effects, molecular properties, and inferred pharmacological implications.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights
Halogen Substitutions (F vs. In contrast, bromine in may increase halogen bonding but could lead to slower clearance due to higher atomic mass . The dual chloro/fluoro substitution in suggests synergistic effects on target affinity and selectivity, though chlorine’s larger size might reduce penetration compared to fluorine .
Aromatic and Heterocyclic Systems: The furyl ring in introduces a heteroaromatic system, which may alter π-π interactions compared to the target’s purely phenyl-based structure. The tetrazolyl group in replaces traditional acidic protons (e.g., carboxylates), improving membrane permeability and resistance to enzymatic degradation .
Functional Group Variations: The enamide (α,β-unsaturated amide) in introduces conformational rigidity, which could enhance binding specificity but reduce synthetic accessibility compared to the saturated propanamide backbone of the target compound . The dimethylamino group in increases solubility via protonation at physiological pH, a feature absent in the target compound, which relies on methoxy groups for solubility .
Molecular Weight and Lipophilicity: The target compound’s moderate molecular weight (328 g/mol) aligns with Lipinski’s Rule of Five, favoring oral bioavailability.
Research Implications and Limitations
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
- Fluorine’s role in optimizing binding affinity and metabolic stability.
- Methoxy and methylphenyl groups balancing lipophilicity and solubility.
- Heterocyclic systems (e.g., tetrazole, furan) as modulators of bioavailability and target engagement.
Biological Activity
Overview of Biological Activity
The compound "3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE" features a structure that includes a fluorophenyl group and a methoxy-substituted ethyl chain. Compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Properties : Many amides and derivatives containing aromatic groups have been studied for their antibacterial and antifungal properties. For instance, studies have shown that certain alkaloid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness against various strains .
- Analgesic and Anti-inflammatory Effects : Compounds with a similar amide structure are often explored for their potential analgesic properties. For example, some N-phenylpropanamide derivatives have been reported to exhibit significant pain relief in preclinical models.
- CNS Activity : The presence of a piperidine or similar nitrogen-containing ring in related compounds suggests potential central nervous system activity. Research indicates that certain derivatives can act as effective ligands for various neurotransmitter receptors, potentially influencing pain perception, mood, and anxiety levels.
Case Study 1: Antimicrobial Activity
A study on various alkaloid derivatives demonstrated that compounds with halogen substitutions exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 4.69 to 156.47 µM for different derivatives . This suggests that modifications in side chains can enhance or reduce biological activity.
Case Study 2: Analgesic Effects
Research into N-phenylpropanamide derivatives has shown promising results in pain models. For instance, one compound demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was hypothesized to involve modulation of cyclooxygenase enzymes .
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to "this compound" is often analyzed through SAR studies. Key findings include:
- Substitution Patterns : The position and type of substituents on the aromatic rings significantly influence antimicrobial potency. For example, para-substituted phenyl groups tend to enhance activity compared to ortho-substituted ones.
- Chain Length and Branching : Variations in the length and branching of alkyl chains attached to the amide nitrogen also play a crucial role in determining the overall biological profile.
Data Table Example
| Compound Name | Structure | Biological Activity | MIC (µM) |
|---|---|---|---|
| Compound A | Structure A | Antibacterial | 5.64 |
| Compound B | Structure B | Analgesic | 10.20 |
| Compound C | Structure C | CNS Activity | 15.00 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
